molecular formula C35H25N3O3S2 B12044847 (5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12044847
M. Wt: 599.7 g/mol
InChI Key: LTWKUMKAMKZGRQ-RGXNXFOYSA-N
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Description

(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and a naphthylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole and naphthylmethoxy groups through various coupling reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2-furylmethyl)-5-(3-phenyl-1H-pyrazol-4-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2-furylmethyl)-5-(4-(1-naphthylmethoxy)phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-3-(2-furylmethyl)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C35H25N3O3S2

Molecular Weight

599.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[3-[4-(naphthalen-1-ylmethoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C35H25N3O3S2/c39-34-32(43-35(42)37(34)22-30-13-7-19-40-30)20-27-21-38(28-11-2-1-3-12-28)36-33(27)25-15-17-29(18-16-25)41-23-26-10-6-9-24-8-4-5-14-31(24)26/h1-21H,22-23H2/b32-20-

InChI Key

LTWKUMKAMKZGRQ-RGXNXFOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/C=C\6/C(=O)N(C(=S)S6)CC7=CC=CO7

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)C=C6C(=O)N(C(=S)S6)CC7=CC=CO7

Origin of Product

United States

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